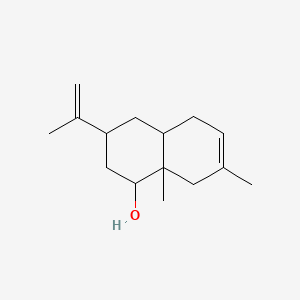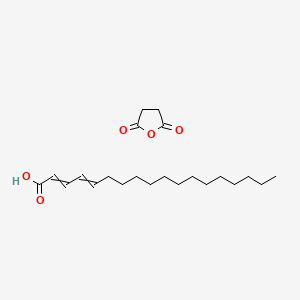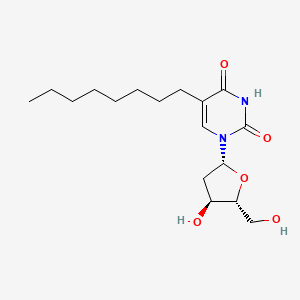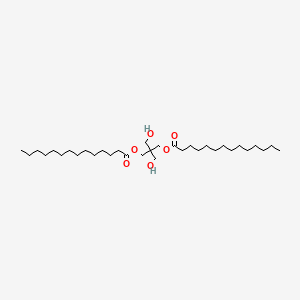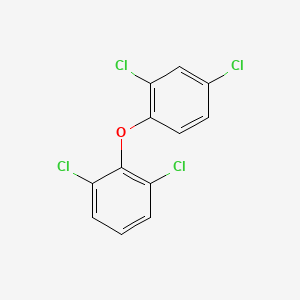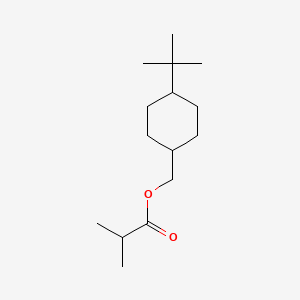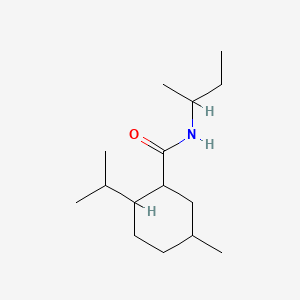
2-(Isopropyl)-N-(1-methylpropyl)-5-methylcyclohexanecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Isopropyl)-N-(1-methylpropyl)-5-methylcyclohexanecarboxamide is a synthetic organic compound with a complex structure It is characterized by the presence of a cyclohexane ring substituted with isopropyl, methyl, and carboxamide groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Isopropyl)-N-(1-methylpropyl)-5-methylcyclohexanecarboxamide typically involves multiple steps. One common method starts with the cyclohexane ring, which is functionalized through a series of reactions to introduce the isopropyl, methyl, and carboxamide groups. The specific reaction conditions, such as temperature, pressure, and catalysts, can vary depending on the desired yield and purity of the final product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure consistent quality and high yield. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(Isopropyl)-N-(1-methylpropyl)-5-methylcyclohexanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as solvent choice and temperature, are optimized based on the specific reaction being performed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
2-(Isopropyl)-N-(1-methylpropyl)-5-methylcyclohexanecarboxamide has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2-(Isopropyl)-N-(1-methylpropyl)-5-methylcyclohexanecarboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and subsequent downstream effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(Isopropyl)-N-(1-methylpropyl)-cyclohexanecarboxamide
- 2-(Isopropyl)-N-(1-methylpropyl)-5-ethylcyclohexanecarboxamide
- 2-(Isopropyl)-N-(1-methylpropyl)-4-methylcyclohexanecarboxamide
Uniqueness
2-(Isopropyl)-N-(1-methylpropyl)-5-methylcyclohexanecarboxamide is unique due to its specific substitution pattern on the cyclohexane ring. This unique structure can result in distinct chemical and biological properties, making it valuable for specific applications where other similar compounds may not be as effective.
Propiedades
Número CAS |
73410-13-6 |
|---|---|
Fórmula molecular |
C15H29NO |
Peso molecular |
239.40 g/mol |
Nombre IUPAC |
N-butan-2-yl-5-methyl-2-propan-2-ylcyclohexane-1-carboxamide |
InChI |
InChI=1S/C15H29NO/c1-6-12(5)16-15(17)14-9-11(4)7-8-13(14)10(2)3/h10-14H,6-9H2,1-5H3,(H,16,17) |
Clave InChI |
QRNRDDOCTUBDCB-UHFFFAOYSA-N |
SMILES canónico |
CCC(C)NC(=O)C1CC(CCC1C(C)C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


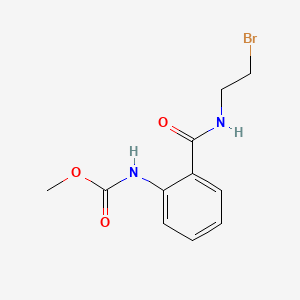


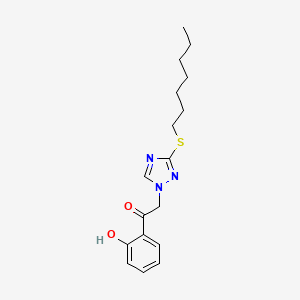
![(Z)-4-oxo-4-[(2Z)-2-(1-phenylethylidene)hydrazinyl]but-2-enoic acid](/img/structure/B12678868.png)

